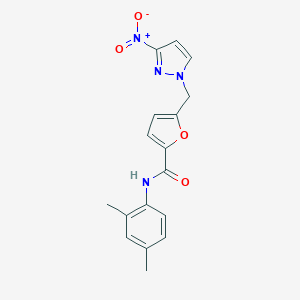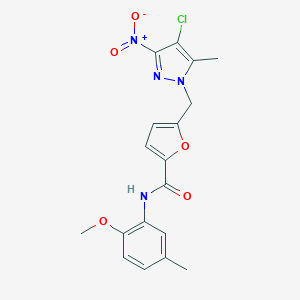![molecular formula C14H13NO4S B213856 Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B213856.png)
Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors (JAK inhibitors). It was first synthesized by Pfizer in 2003 and has since been extensively studied for its potential therapeutic uses in various diseases.
Wirkmechanismus
Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate works by selectively inhibiting the activity of Janus kinases (JAKs), which are involved in the signaling pathways that lead to inflammation and immune system activation. Specifically, it inhibits JAK3, which is involved in the signaling pathway of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate reduces the activation and proliferation of immune cells, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate has been shown to have significant biochemical and physiological effects in various disease models. In rheumatoid arthritis, Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate has been shown to reduce joint inflammation, pain, and swelling, as well as improve joint function. In psoriasis, it has been shown to reduce skin inflammation and improve skin lesions. In inflammatory bowel disease, it has been shown to reduce inflammation in the gut and improve symptoms such as diarrhea and abdominal pain. In multiple sclerosis, it has been shown to reduce the number and severity of relapses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate is its high selectivity for JAK3, which reduces the risk of off-target effects. Additionally, it has been shown to have a good safety profile in clinical trials. However, one limitation is that it may increase the risk of infections due to its immunosuppressive effects. Another limitation is that it may not be effective in all patients, as some may have JAK-independent pathways of inflammation.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate. One direction is to investigate its potential therapeutic uses in other diseases such as asthma, lupus, and atopic dermatitis. Another direction is to develop more selective JAK inhibitors that target specific JAK isoforms, as this may reduce the risk of side effects. Additionally, further research is needed to understand the long-term safety and efficacy of Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate in different patient populations.
Synthesemethoden
The synthesis of Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-furancarboxylic acid with thionyl chloride to form 2-furancarbonyl chloride. This is then reacted with cyclopropylamine to form the intermediate cyclopropylcarbonyl chloride. The final step involves the reaction of this intermediate with methyl 2-aminothiophene-3-carboxylate to form Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate has been extensively studied for its potential therapeutic uses in various diseases such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It works by inhibiting the activity of Janus kinases, which are involved in the signaling pathways that lead to inflammation and immune system activation.
Eigenschaften
Produktname |
Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate |
|---|---|
Molekularformel |
C14H13NO4S |
Molekulargewicht |
291.32 g/mol |
IUPAC-Name |
methyl 2-(cyclopropanecarbonylamino)-4-(furan-2-yl)thiophene-3-carboxylate |
InChI |
InChI=1S/C14H13NO4S/c1-18-14(17)11-9(10-3-2-6-19-10)7-20-13(11)15-12(16)8-4-5-8/h2-3,6-8H,4-5H2,1H3,(H,15,16) |
InChI-Schlüssel |
WMNVHGCUWAYUNV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC=C1C2=CC=CO2)NC(=O)C3CC3 |
Kanonische SMILES |
COC(=O)C1=C(SC=C1C2=CC=CO2)NC(=O)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B213780.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B213781.png)
![dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate](/img/structure/B213782.png)

![4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B213786.png)
![3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213788.png)

![2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213794.png)
![1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine](/img/structure/B213795.png)
